Home > Products > Screening Compounds P63850 > Glycerophospho-N-Arachidonoyl Ethanolamine
Glycerophospho-N-Arachidonoyl Ethanolamine -

Glycerophospho-N-Arachidonoyl Ethanolamine

Catalog Number: EVT-511371
CAS Number:
Molecular Formula: C25H44NO7P
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Lung Cancer: GP-NArE levels were significantly elevated in the serum of lung cancer patients compared to healthy controls. This suggests its potential use as a diagnostic and prognostic biomarker for lung cancer. []
  • Vascular Cognitive Impairment (VCI): Specifically in VCI patients with Kidney-Yang deficiency syndrome (VCIS), GP-NArE was significantly altered, highlighting its potential as a biomarker for this specific VCI subtype. []
  • Childhood Short Stature: GP-NArE was among the metabolites with altered serum levels in children diagnosed with short stature compared to children with normal height. []
Overview

Glycerophospho-N-arachidonoyl ethanolamine is a bioactive lipid compound that serves as a precursor to arachidonoyl ethanolamide, commonly known as anandamide. Anandamide is an endogenous cannabinoid that plays a significant role in various physiological processes, including pain modulation, appetite regulation, and mood enhancement. This compound is classified within the broader category of glycerophospholipids and is particularly noted for its involvement in the endocannabinoid system.

Source and Classification

Glycerophospho-N-arachidonoyl ethanolamine is synthesized from phosphatidylethanolamine through enzymatic processes involving specific phospholipases. It is classified under glycerophospho-N-acyl ethanolamines, which are characterized by their glycerol backbone linked to fatty acid chains and an ethanolamine moiety. This classification highlights its structural similarities to other glycerophospholipids and its functional roles in cellular signaling.

Synthesis Analysis

Methods

The synthesis of glycerophospho-N-arachidonoyl ethanolamine primarily occurs through the action of N-acyltransferases and phospholipases. One key pathway involves the conversion of N-arachidonoyl phosphatidylethanolamine to glycerophospho-N-arachidonoyl ethanolamine via hydrolysis.

Technical Details

  1. Enzymatic Pathways: The synthesis begins with the action of calcium-dependent N-acyltransferases that transfer the arachidonic acid moiety from phosphatidylcholine or phosphatidylethanolamine to form N-arachidonoyl-phosphatidylethanolamine.
  2. Hydrolysis: Following this, enzymes such as cytosolic phospholipase A2 and glycerophosphodiesterase hydrolyze the resulting compound to yield glycerophospho-N-arachidonoyl ethanolamine, which can subsequently be converted to anandamide by further enzymatic reactions .
Molecular Structure Analysis

Structure

Glycerophospho-N-arachidonoyl ethanolamine features a glycerol backbone esterified with two fatty acyl chains, one of which is arachidonic acid. Its structural formula can be represented as follows:

C20H37NO5P\text{C}_{20}\text{H}_{37}\text{N}\text{O}_5\text{P}

Data

  • Molecular Weight: Approximately 397.5 g/mol.
  • CAS Number: 201738-25-2.

The molecular structure allows it to interact with various receptors in the endocannabinoid system, influencing physiological responses.

Chemical Reactions Analysis

Reactions

Glycerophospho-N-arachidonoyl ethanolamine undergoes several key reactions:

  1. Hydrolysis: It can be hydrolyzed by enzymes such as glycerophosphodiesterase 1 to produce anandamide and glycerol phosphate.
  2. Transacylation: It can also participate in transacylation reactions where the acyl chain can be exchanged with other fatty acids, leading to the formation of various N-acyl ethanolamines.

Technical Details

The enzymatic reactions typically involve specific catalytic mechanisms where substrate binding leads to the formation of transition states, ultimately resulting in product formation .

Mechanism of Action

The mechanism of action for glycerophospho-N-arachidonoyl ethanolamine primarily involves its conversion to anandamide, which then activates cannabinoid receptors (CB1 and CB2) in the body. This activation leads to various downstream effects:

  • CB1 Receptor Activation: Primarily found in the central nervous system, its activation influences neurotransmitter release and modulates pain perception.
  • CB2 Receptor Activation: Located mainly in peripheral tissues, its activation is associated with anti-inflammatory responses.

The data indicate that these interactions are crucial for maintaining homeostasis and regulating physiological functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous oil.
  • Solubility: Soluble in organic solvents such as chloroform and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis under alkaline conditions.
  • Reactivity: Can undergo oxidation and other modifications due to the presence of multiple double bonds in the arachidonic acid moiety.

Relevant analyses show that these properties are significant for its biological activity and stability during storage .

Applications

Glycerophospho-N-arachidonoyl ethanolamine has several scientific applications:

  • Research on Cannabinoids: It serves as a critical intermediate in studies exploring cannabinoid signaling pathways.
  • Pharmacological Studies: Understanding its role can aid in developing therapeutic agents targeting endocannabinoid-related disorders such as chronic pain, anxiety, and neurodegenerative diseases.
  • Biochemical Studies: It is used in studies investigating lipid metabolism and cellular signaling mechanisms related to inflammation and stress responses .
Introduction to Glycerophospho-N-Arachidonoyl Ethanolamine

Definition and Structural Characterization of GP-NArE

Glycerophospho-N-arachidonoyl ethanolamine (GP-NArE), with the CAS registry number 201738-25-2, is a phospholipid derivative belonging to the N-acylated ethanolamine (NAE) class. Its molecular formula is C₂₅H₄₄NO₇P, corresponding to a molecular weight of 501.6 g/mol. Structurally, GP-NArE consists of:

  • An arachidonoyl chain (20:4 ω-6 fatty acid) amide-linked to ethanolamine
  • A glycerophosphate moiety esterified to the ethanolamine group
  • The sn-1 position of glycerol typically esterified with a long-chain fatty acid (e.g., palmitate or stearate) [5] [7]

This amphipathic structure enables GP-NArE to interact with biological membranes and serve as a metabolic intermediate. The arachidonoyl chain contains four cis-double bonds, conferring significant conformational flexibility and influencing its molecular interactions. The glycerol backbone provides a polar head group, while the fatty acid chains anchor the molecule in lipid bilayers [1] [3].

Table 1: Structural Characteristics of GP-NArE

CharacteristicDescription
Systematic Name1/2-Acyl-2/1-arachidonoyl-sn-glycero-3-phospho-(N-arachidonoyl)ethanolamine
Molecular FormulaC₂₅H₄₄NO₇P
Molecular Weight501.6 g/mol
Key Functional GroupsAmide bond, phosphodiester bond, polyunsaturated acyl chains
Hydrophilic ComponentsGlycerophosphate-ethanolamine headgroup
Lipophilic ComponentsArachidonoyl chain + sn-1 fatty acid

Historical Context and Discovery in Lipid Biochemistry

The discovery of GP-NArE is intertwined with research on endocannabinoid biosynthesis:

  • 1992: Anandamide (AEA) was identified as the first endocannabinoid receptor ligand [5] [10], prompting investigations into its biosynthetic precursors.
  • Mid-1990s: Biochemical studies proposed N-arachidonoyl phosphatidylethanolamine (NArPE) as the direct precursor of AEA, but enzymatic pathways remained enigmatic [8].
  • 2006-2008: Seminal studies by Simon and Cravatt identified GP-NArE as an intermediate in an alternative AEA biosynthetic pathway. Using mass spectrometry, they detected GP-NAEs (including GP-NArE) as endogenous constituents in mouse brain tissue at concentrations of ~22 pmol/g tissue. Their research demonstrated that inhibiting phosphodiesterase-mediated degradation caused significant accumulation of GP-NAEs (ex vivo), confirming their metabolic flux [2] [9].

Detection relied on advanced lipidomic techniques:

  • Gas chromatography/mass spectrometry (GC/MS) quantified GP-NArE in brain extracts after purification and derivatization [8].
  • Liquid chromatography/mass spectrometry (LC/MS) enabled direct detection without derivatization, revealing its presence in neural and peripheral tissues [5] [7].

Role in the Endocannabinoid System: Bridging Lipidomics and Neurobiology

GP-NArE serves as a critical biosynthetic intermediate in the endocannabinoid system through a multi-step pathway:

  • Precursor Formation: N-Arachidonoyl-phosphatidylethanolamine (NArPE) is generated via a calcium-dependent N-acyltransferase that transfers arachidonate from phosphatidylcholine to phosphatidylethanolamine [8] [9].
  • Double Deacylation: The enzyme α/β-hydrolase domain 4 (ABHD4) hydrolyzes NArPE to yield GP-NArE by removing both acyl chains from the glycerol moiety [9].
  • Phosphodiesterase Cleavage: Glycerophosphodiesterase 1 (GDE1) catalyzes the hydrolysis of GP-NArE’s glycerophosphate bond, liberating anandamide (AEA) [2].

Table 2: Enzymatic Pathway of GP-NArE Metabolism

EnzymeReaction CatalyzedBiological Significance
ABHD4Hydrolyzes NArPE → GP-NArE + fatty acidsRate-limiting step generating GP-NArE; exhibits substrate specificity for lysophospholipids
GDE1Hydrolyzes GP-NArE → AEA + glycerophosphateCommitted step for AEA production; inhibition increases GP-NArE accumulation in brain tissue

This pathway operates alongside the classical phospholipase D (PLD) route but exhibits distinct advantages:

  • Substrate Flexibility: Accommodates both saturated and polyunsaturated N-acyl chains [9].
  • Tissue-Specific Expression: ABHD4 and GDE1 show enriched expression in brain regions (e.g., cortex, hippocampus) linked to endocannabinoid signaling [2] [9].
  • Neurobiological Implications:
  • GP-NArE accumulation inversely correlates with AEA levels, modulating CB₁ receptor activation.
  • Regulates synaptic plasticity via retrograde endocannabinoid signaling [3] [10].
  • Modulates neuroinflammatory responses through downstream AEA effects on microglial CB₂ receptors [6].

Figure: Metabolic Pathway of GP-NArE in Anandamide Biosynthesis

Phosphatidylcholine → NArPE (via N-acyltransferase)  ↓  NArPE → GP-NArE (via ABHD4)  ↓  GP-NArE → Anandamide (via GDE1)  

GP-NArE thus bridges lipid biochemistry and neurobiology by functioning as a metabolic node whose enzymatic processing directly influences endocannabinoid tone and neuronal homeostasis [2] [3] [10].

Properties

Product Name

Glycerophospho-N-Arachidonoyl Ethanolamine

IUPAC Name

2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate

Molecular Formula

C25H44NO7P

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15-

InChI Key

PAGKVQGBMADPCS-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O

Synonyms

(all-Z)-Phosphoric Acid Mono(2,3-dihydroxypropyl) Mono[2-[(1-oxo-5,8,11,14-eicosatetraenyl)amino]ethyl] Ester;_x000B_Phosphoric Acid Mono(2,3-dihydroxypropyl) Mono[2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraenyl]amino]ethyl] Ester

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.